molecular formula C12H15ClN2O B1318917 4-(Piperidin-4-yloxy)benzonitrile hydrochloride CAS No. 333954-90-8

4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Cat. No.: B1318917
CAS No.: 333954-90-8
M. Wt: 238.71 g/mol
InChI Key: VXGQMTUMJLRDDQ-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H15ClN2O. It is a derivative of benzonitrile, featuring a piperidine ring substituted at the 4-position with an oxy group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yloxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(Piperidin-4-yloxy)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-yl)benzoic acid hydrochloride
  • 4-(Piperidin-4-yloxy)benzonitrile
  • 4-(Piperidin-4-yl)benzonitrile

Uniqueness

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

4-piperidin-4-yloxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQMTUMJLRDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591172
Record name 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333954-90-8
Record name Benzonitrile, 4-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333954-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add dropwise acetyl chloride (2.5 mL) to methanol (5.0 mL) at 0° C. Stir the resulting solution at 0° C. for 90 min. Then add a solution of 4-(4-cyano-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (284 mg, 0.94 mmol) in methanol. Stir the resulting mixture for 3 h. Evaporate the solvent and triturate with diethyl ether to provide the title compound (216 mg, 96%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

Step-2: To a stirred solution of 100 mL (400 mmol) of 4N HCl in dioxanes was added the step-1 product, 4-(4-cyanophenoxy)piperidine-1-carboxylic acid tert-butyl ester, (12.60 g, 0.0417 mol) and the mixture stirred 2 h, and 150 mL of 67% Et2O/hexanes added. The resulting slurry was filtered and dried under vacuum (1 torr, 60° C.) to afford the step-2 product, 4-(piperidin-4-yloxy)benzonitrile hydrochloride, as a white solid (9.10 g, 91%): LCMS [MH+]203, Rt 1.23.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
[Compound]
Name
dioxanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Et2O hexanes
Quantity
150 mL
Type
solvent
Reaction Step Two

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